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molecular formula C10H11NO B3080032 2,2-dimethyl-2H-pyrano[3,2-c]pyridine CAS No. 108031-09-0

2,2-dimethyl-2H-pyrano[3,2-c]pyridine

Cat. No. B3080032
M. Wt: 161.2 g/mol
InChI Key: KZFPXYSAYXMXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04812459

Procedure details

p-Hydroxypyridine (32.0 g), 40% benzyltrimethylammonium hydroxide in MeOH (50.7 g) and 3-methyl-3-chlorobut-1-yne (37.4 g) were dissolved in CH2Cl2 (150 mL). To this stirred solution was added NaOH pellets (14.5 g) dissolved in H2O (150 mL) and the resulting mixture stirred vigorously at room temperature for 3.75 days. The layers were separated and the aqueous layer further extracted with CHCl3. The combined organic layers were evaporated and the resulting brown oil was taken up in Et2O and washed with 10% NaOH solution, H20 and brine before drying over anh. MgSO4. Filtration and evaporation yielded an orange oil (21.0 g) which was boiled in o-dichlorobenzene under N2 for 1 h. Evaporation of the solvent and distillation gave the title pyranopyridine (9.2 g): bp 110° C. /0.18 mmHg; NMR (CDCl3) δ 1.47 (s, 6H)
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.4 g
Type
reactant
Reaction Step One
Name
Quantity
50.7 g
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[OH-].[CH2:9]([N+](C)(C)C)[C:10]1[CH:15]=CC=[CH:12][CH:11]=1.CC(Cl)(C)C#C.[OH-].[Na+]>CO.C(Cl)Cl.O>[CH3:9][C:10]1([CH3:15])[O:1][C:2]2[CH:7]=[CH:6][N:5]=[CH:4][C:3]=2[CH:12]=[CH:11]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
OC1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
Name
Quantity
37.4 g
Type
reactant
Smiles
CC(C#C)(C)Cl
Name
Quantity
50.7 g
Type
solvent
Smiles
CO
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred vigorously at room temperature for 3.75 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer further extracted with CHCl3
CUSTOM
Type
CUSTOM
Details
The combined organic layers were evaporated
WASH
Type
WASH
Details
washed with 10% NaOH solution, H20 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation

Outcomes

Product
Details
Reaction Time
3.75 d
Name
Type
product
Smiles
CC1(C=CC=2C=NC=CC2O1)C
Measurements
Type Value Analysis
AMOUNT: MASS 21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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